molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0

2-[Ethyl-(2-methoxyphenyl)amino]ethanol

Cat. No.: B2618554
CAS No.: 342422-28-0
M. Wt: 195.262
InChI Key: DWONUJMYIOZCIT-UHFFFAOYSA-N
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Description

2-[Ethyl-(2-methoxyphenyl)amino]ethanol is an organic compound characterized by the presence of an ethyl group, a methoxyphenyl group, and an aminoethanol moiety. This compound is a colorless liquid with a distinct amine-like odor and is soluble in water and many common organic solvents . It is used in various applications, including as a solvent, an organic catalyst, and an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol typically involves the reaction of 2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sodium borohydride, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(2-methoxyphenyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Ethyl-(2-methoxyphenyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl-(4-methoxyphenyl)amino]ethanol
  • 2-[Ethyl-(2-chlorophenyl)amino]ethanol
  • 2-[Ethyl-(2-hydroxyphenyl)amino]ethanol

Uniqueness

2-[Ethyl-(2-methoxyphenyl)amino]ethanol is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific chemical and physical properties. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(N-ethyl-2-methoxyanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONUJMYIOZCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 15 mL screw top test tube fitted with a PTFE septum cap was purged with argon before addition of CuI (5.0 mg, 0.026 mmol, 2.6 mol %) and NaOH (83.0 mg, 2.08 mmol). 2-(aminoethyl)-ethanol (101 μL, 1.04 mmol), 2-iodoanisole (162 μL, 1.25 mmol) and isopropyl alcohol (1.0 mL) were added, via syringe, under argon. The septum cap was replaced with a solid, Teflon-lined cap and the reaction was stirred magnetically at 90° C. for 48 h. The resulting homogeneous solution was allowed to cool before dilution with 10 mL brine. The reaction mixture was transferred to a separatory funnel and extracted with methylene chloride (3×10 mL). The organics were washed with 0.1 M NaOH (2×10 mL), washed with brine (1×15 mL), dried over MgSO4 and concentrated. The crude material was purified by silica gel chromatography using methylene chloride/ethyl acetate (70:30). The product was obtained as a pale yellow, viscous oil in 72% yield (145.8 mg).
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 μL
Type
reactant
Reaction Step Two
Quantity
162 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
83 mg
Type
reactant
Reaction Step Five
Name
CuI
Quantity
5 mg
Type
catalyst
Reaction Step Five

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